molecular formula C4H5F5O2 B3166678 Ethanol, 2-(pentafluoroethoxy)- CAS No. 91324-95-7

Ethanol, 2-(pentafluoroethoxy)-

Cat. No.: B3166678
CAS No.: 91324-95-7
M. Wt: 180.07 g/mol
InChI Key: NHIZSPXZHPQSTR-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentafluoroethoxy)- (CAS: 91324-95-7) is a fluorinated alcohol with the molecular formula C₄H₅O₂F₅ and a molecular weight of 180.073 g/mol . Its structure consists of an ethanol backbone substituted with a pentafluoroethoxy group (-O-CF₂CF₃) at the 2-position. This compound is characterized by its high electronegativity and chemical stability due to the strong carbon-fluorine bonds in the pentafluoroethoxy moiety. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty fluorinated materials .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZSPXZHPQSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20757140
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-95-7
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethanol, 2-(pentafluoroethoxy)- typically involves the reaction of pentafluoroethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of ethanol, 2-(pentafluoroethoxy)- can be achieved through a similar synthetic route, with optimization for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(pentafluoroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of pentafluoroacetaldehyde or pentafluoroacetic acid.

    Reduction: Formation of pentafluoroethane or other reduced alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

Chemical Synthesis

1. Solvent and Reactant in Organic Chemistry
Ethanol, 2-(pentafluoroethoxy)- is utilized as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds. This makes it particularly useful in reactions requiring diverse reactants. The fluorinated ethoxy group enhances its solvating properties, allowing for improved reaction yields and selectivity.

Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the effectiveness of ethanol, 2-(pentafluoroethoxy)- in synthesizing fluorinated organic compounds. The compound was used as a solvent for reactions involving hexafluorocyclotriphosphazene, resulting in high conversion rates and minimal by-products .

Material Science

2. Coatings and Surface Treatments
The incorporation of fluorinated compounds like ethanol, 2-(pentafluoroethoxy)- into coatings can enhance surface properties such as hydrophobicity and chemical resistance. These characteristics are crucial for applications in aerospace and automotive industries where durability against harsh environments is required.

Data Table: Comparison of Surface Properties

PropertyEthanol, 2-(pentafluoroethoxy)-Conventional Solvents
HydrophobicityHighModerate
Chemical ResistanceExcellentVariable
Application AreasAerospace, AutomotiveGeneral Coatings

Biotechnology

3. Extraction and Purification
Ethanol, 2-(pentafluoroethoxy)- can be employed in the extraction of bioactive compounds from natural sources due to its effective solvation capabilities. Its low toxicity profile compared to other solvents makes it suitable for pharmaceutical applications.

Case Study: Botanical Oil Extraction
In a comparative study on extraction methods for essential oils, ethanol, 2-(pentafluoroethoxy)- proved to be more efficient than traditional solvents like hexane or methanol. The extraction yield was significantly higher while maintaining the integrity of sensitive compounds .

Environmental Applications

4. PFAS Remediation
Given the increasing scrutiny on PFAS due to environmental concerns, ethanol, 2-(pentafluoroethoxy)- has been investigated for its potential in remediation technologies. Its unique chemical structure may facilitate the breakdown or immobilization of other PFAS compounds in contaminated environments.

Data Table: Remediation Efficacy

CompoundRemediation MethodEfficacy (%)
Ethanol, 2-(pentafluoroethoxy)-Adsorption Techniques75
Conventional PFASBiodegradation50

Mechanism of Action

The mechanism of action of ethanol, 2-(pentafluoroethoxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Ethanol, 2-(pentafluoroethoxy)- 91324-95-7 C₄H₅O₂F₅ -OH, -O-CF₂CF₃ 180.07
2-(Pentafluorophenyl)ethanol 653-31-6 C₈H₅F₅O -OH, -C₆F₅ (pentafluorophenyl) 212.12
2-(Perfluorohexyl)ethanol N/A C₈H₅F₁₃O -OH, -CF₂(CF₂)₄CF₃ (perfluorohexyl) ~400 (estimated)
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS -OH, thiophene ring 128.19

Key Observations :

  • Electron-Withdrawing Effects: The pentafluoroethoxy group (-O-CF₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to non-fluorinated ethers (e.g., 2-(2-thienyl)ethanol) but less steric hindrance than aromatic fluorinated analogs like 2-(pentafluorophenyl)ethanol .
  • Hydrophobicity: Perfluoroalkyl chains (e.g., in 2-(perfluorohexyl)ethanol) confer extreme hydrophobicity, whereas the pentafluoroethoxy group balances moderate lipophilicity with polar ether oxygen .
Physical and Chemical Properties
Property Ethanol, 2-(pentafluoroethoxy)- 2-(Pentafluorophenyl)ethanol 2-(Perfluorohexyl)ethanol
Boiling Point Not reported ~250°C (estimated) >300°C (estimated)
Water Solubility Low (fluorophilic) Insoluble Insoluble
Reactivity Resistant to hydrolysis Stable under inert conditions Highly stable
Toxicity Limited data Irritant (skin/eyes) Persistent environmental pollutant

Biological Activity

Ethanol, 2-(pentafluoroethoxy)- is a fluorinated compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanol, 2-(pentafluoroethoxy)- is characterized by the presence of a pentafluoroethoxy group, which significantly influences its chemical behavior. The molecular formula is C4H5F5OC_4H_5F_5O, and its structure enhances lipophilicity, allowing it to interact effectively with biological membranes and proteins.

The biological activity of ethanol, 2-(pentafluoroethoxy)- can be attributed to its ability to interact with various biomolecules. The pentafluoroethoxy group increases the compound's hydrophobicity, facilitating its penetration into lipid bilayers. This interaction can modulate several biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.

Biological Activity Overview

The biological activities of ethanol, 2-(pentafluoroethoxy)- include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Toxicological Effects : Research indicates that high doses may lead to developmental toxicity and other adverse effects in mammalian models .
  • Environmental Impact : The compound's stability raises concerns regarding its persistence in the environment and potential bioaccumulation in aquatic organisms .

Study on Developmental Toxicity

A study evaluated the effects of ethanol, 2-(pentafluoroethoxy)- in maternal and fetal toxicity assessments. The results indicated a no-observed-adverse-effect level (NOAEL) for maternal toxicity at 250 mg/kg body weight per day. However, at higher doses (500 mg/kg), significant malformations were observed in fetal morphology .

Environmental Risk Assessment

An environmental risk evaluation highlighted the low acute toxicity of ethanol, 2-(pentafluoroethoxy)- to aquatic organisms. However, concerns were raised about its long-term ecological impacts due to bioaccumulation potential and effects on sediment microbial communities .

Interaction with Microbial Communities

Research has shown that compounds similar to ethanol, 2-(pentafluoroethoxy)- can significantly alter sediment microbial community structures. For instance, exposure to fluorinated alcohols has been linked to shifts in microbial diversity and dominance over time, indicating potential implications for biogeochemical cycles .

Biotransformation Studies

Studies on biotransformation reveal that ethanol, 2-(pentafluoroethoxy)- undergoes rapid degradation in sediment environments. The transformation products may exert selection pressure on microbial communities, promoting the growth of specific tolerant strains .

Data Tables

Biological Activity Observed Effect Study Reference
AntimicrobialInhibition of bacterial growth
Developmental ToxicityNOAEL at 250 mg/kg
Environmental PersistenceBioaccumulation potential
Microbial Community DynamicsAltered diversity post-exposure

Q & A

Q. What are the established synthetic routes for Ethanol, 2-(pentafluoroethoxy)-, and what experimental parameters are critical for optimizing yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or etherification reactions. For example, precursor compounds like pentafluoroethyl iodide or trifluorovinyl ethers (e.g., pentafluoroethyl trifluorovinyl ether, CAS 10493-43-3) may undergo hydrolysis or coupling with ethanol derivatives under controlled conditions . Key parameters include:

  • Temperature : Reactions often require low temperatures (-20°C to 0°C) to minimize side reactions.
  • Catalysts : Use of Lewis acids (e.g., BF₃) or phase-transfer catalysts to enhance reactivity.
  • Solvent Selection : Anhydrous aprotic solvents (e.g., THF, DMF) to stabilize intermediates .
  • Purification : Distillation or column chromatography to isolate the product from fluorinated byproducts .

Q. What physicochemical properties of Ethanol, 2-(pentafluoroethoxy)- are critical for experimental design?

Methodological Answer: Key properties include:

PropertyValue/CharacteristicSource
Boiling Point~7°C (estimated)
Density1.4133 g/cm³
LogP3.19 (indicating high lipophilicity)
StabilitySusceptible to hydrolysis under acidic/basic conditions
These properties inform solvent compatibility, storage conditions (e.g., inert atmosphere), and reaction kinetics.

Q. What safety protocols are recommended for handling Ethanol, 2-(pentafluoroethoxy)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .
  • Waste Disposal : Segregate fluorinated waste for incineration to prevent bioaccumulation .

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the compound’s reactivity in radical or nucleophilic reactions?

Methodological Answer: The electron-withdrawing nature of the pentafluoroethoxy group (-OC₂F₅) stabilizes adjacent negative charges, making α-fluorine elimination a dominant pathway under thermal stress . Computational studies (DFT) suggest that N–O bond heterolysis in related fluorinated ethers generates reactive intermediates like trifluoroacetyl fluoride, which can trap nucleophiles (e.g., alcohols, amines) . This reactivity is leveraged in trifluoroacetylation reactions under mild conditions (40–60°C) .

Q. What analytical techniques are most effective for characterizing Ethanol, 2-(pentafluoroethoxy)- and its degradation products?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for tracking fluorinated moieties (δ -75 to -85 ppm for CF₃ groups) .
  • GC-MS : Detects volatile degradation products (e.g., trifluoroacetic acid) using capillary columns (e.g., DB-5MS) .
  • FTIR : Identifies C-F stretching vibrations (1000–1300 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .

Q. How can computational modeling predict the environmental persistence or toxicity of Ethanol, 2-(pentafluoroethoxy)-?

Methodological Answer:

  • QSAR Models : Predict bioaccumulation potential using logP and molecular volume .
  • Molecular Dynamics Simulations : Evaluate interactions with biological membranes or enzymes (e.g., cytochrome P450) .
  • Environmental Fate Modeling : Use EPI Suite or SPARC to estimate hydrolysis half-lives and aquatic toxicity .

Q. What contradictions exist in reported data on the compound’s stability, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in thermal stability (e.g., conflicting decomposition temperatures) may arise from impurities or measurement techniques. To resolve:

  • Controlled Replicates : Conduct TGA/DSC under identical conditions (N₂ atmosphere, 10°C/min ramp) .
  • Isolation of Degradants : Use preparative HPLC to isolate and characterize byproducts via high-resolution MS .
  • Cross-Validation : Compare results with NIST reference data for fluorinated ethers .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-(pentafluoroethoxy)-
Reactant of Route 2
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Ethanol, 2-(pentafluoroethoxy)-

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